Piperidine-3,5-diol hydrochloride
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Overview
Description
Piperidine-3,5-diol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-3,5-diol hydrochloride typically involves the functionalization of the piperidine ring. One common method includes the domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions to streamline the synthesis process. These methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of piperidinones, while reduction can yield different piperidine derivatives .
Scientific Research Applications
Piperidine-3,5-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a precursor for biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-3,5-diol hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may inhibit enzymes or receptors involved in various biological pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
Piperidine-3,5-diol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
piperidine-3,5-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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